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Compound of Interest

Compound Name: BRD9185

Cat. No.: B10822367 Get Quote

A new class of potent antimalarial agents, BRD9185 and its analogs, have emerged as highly

effective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a

critical enzyme for parasite survival. This guide provides a detailed comparative analysis of

BRD9185, its analogs, and other notable DHODH inhibitors, supported by experimental data,

detailed protocols, and pathway visualizations to inform researchers and drug development

professionals.

BRD9185, an azetidine-2-carbonitrile compound, demonstrates potent in vitro activity against

multidrug-resistant blood-stage malaria parasites and has shown curative effects in mouse

models.[1][2] Its mechanism of action is the inhibition of dihydroorotate dehydrogenase

(DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This pathway is

essential for the synthesis of DNA and RNA, and its disruption is detrimental to rapidly

proliferating cells, including cancer cells and pathogens like Plasmodium falciparum.[3][4][5]

Unlike their hosts, these parasites rely solely on the de novo pathway for pyrimidine synthesis,

making PfDHODH an attractive and selective drug target.[6][7][8]

Performance of BRD9185 and Analogs
BRD9185 exhibits an impressive half-maximal effective concentration (EC50) of 16 nM against

P. falciparum DHODH in vitro.[5][9][10] The optimization of a series of azetidine-2-carbonitrile

inhibitors led to the development of BRD9185, which has a long half-life of 15 hours and low
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clearance in mice.[1][2][11] This favorable pharmacokinetic profile contributes to its in vivo

efficacy.[1][2]

The following table summarizes the in vitro activity of BRD9185 and a selection of its analogs

and other notable DHODH inhibitors against P. falciparum DHODH.

Compound
Chemical
Class

PfDHODH
IC50/EC50
(nM)

Selectivity
over human
DHODH
(HsDHODH)

Reference

BRD9185
Azetidine-2-

carbonitrile
16 >3000-fold [1][2]

BRD7539
Azetidine-2-

carbonitrile
33 >1500-fold [2][11]

DSM265
Triazolopyrimidin

e
35 >500-fold [12]

Genz-667348
Thiophene

carboxamide

Double-digit nM

range
High [8][13]

Brequinar
Biphenyl

derivative

Inactive against

PfDHODH
N/A [12]

Leflunomide
Isoxazole

derivative
Weak activity Low [14]

Teriflunomide
Leflunomide

metabolite
Weak activity Low [14]

H-006 Not specified 3.8 High [15]

Mechanism of Action: Inhibition of de Novo
Pyrimidine Biosynthesis
DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis

pathway: the oxidation of dihydroorotate to orotate.[4][8] This reaction is coupled to the

mitochondrial electron transport chain. By inhibiting DHODH, these compounds deplete the
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pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting cell proliferation.

[3][4]
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Figure 1. Inhibition of DHODH by BRD9185 disrupts pyrimidine biosynthesis.

Experimental Protocols
In Vitro DHODH Inhibition Assay
A common method to assess the inhibitory activity of compounds against DHODH is a

spectrophotometric assay that measures the reduction of an artificial electron acceptor, such as

2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate.[15][16]

Materials:

Recombinant human or P. falciparum DHODH
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Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

Dihydroorotate (DHO) stock solution

2,6-dichloroindophenol (DCIP) stock solution

Coenzyme Q10 (CoQ10) stock solution

Test compounds (e.g., BRD9185) dissolved in DMSO

96-well microplate

Spectrophotometer

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

Add the diluted compounds to the wells of a 96-well plate. Include a DMSO-only control.

Add the DHODH enzyme solution to each well and incubate at room temperature for a

defined period (e.g., 15-30 minutes) to allow for compound binding.

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

Initiate the reaction by adding the reaction mix to each well.

Immediately measure the decrease in absorbance at 600 nm over time using a

spectrophotometer.

Calculate the initial reaction velocities and determine the percentage of inhibition for each

compound concentration relative to the DMSO control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a suitable equation to determine the IC50 value.[16][17]
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Figure 2. Experimental workflow for the DHODH inhibition assay.

In Vitro Antimalarial Activity Assay
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The efficacy of DHODH inhibitors against P. falciparum is typically assessed using a parasite

growth inhibition assay.

Materials:

P. falciparum culture (e.g., multidrug-resistant Dd2 strain)

Human red blood cells

Culture medium (e.g., RPMI 1640 supplemented with AlbuMAX)

Test compounds dissolved in DMSO

DNA-intercalating fluorescent dye (e.g., SYBR Green I)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compounds in the culture medium.

Add the diluted compounds to the wells of a 96-well plate containing synchronized ring-stage

P. falciparum culture.

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

After incubation, lyse the red blood cells and add a DNA-intercalating dye.

Measure the fluorescence intensity, which is proportional to the parasite density.

Determine the EC50 value by plotting the percentage of parasite growth inhibition against

the logarithm of the compound concentration.

Conclusion
BRD9185 and its analogs represent a promising new class of DHODH inhibitors with potent

antimalarial activity. Their high selectivity for the parasite enzyme over the human counterpart
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highlights their potential as therapeutic agents. The provided experimental protocols offer a

framework for the continued evaluation and development of novel DHODH inhibitors for the

treatment of malaria and potentially other diseases where this pathway is critical, such as

cancer and autoimmune disorders.[5][18] Further structure-activity relationship studies will be

crucial in optimizing the efficacy and safety of this promising class of compounds.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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